molecular formula C27H30O3 B14547501 4-Methoxyphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate CAS No. 61733-36-6

4-Methoxyphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14547501
CAS No.: 61733-36-6
M. Wt: 402.5 g/mol
InChI Key: ARWTWIIVYIXMJS-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a heptyl chain, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method includes the esterification of 4-methoxyphenol with 4’-heptyl[1,1’-biphenyl]-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate.

    Reduction: Formation of 4-methoxyphenyl 4’-heptyl[1,1’-biphenyl]-4-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxyphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and π-π interactions, while the carboxylate group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybiphenyl: Lacks the heptyl chain and carboxylate group.

    4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the carboxylate group.

    4-Methoxyphenyl 4’-methyl[1,1’-biphenyl]-4-carboxylate: Has a methyl group instead of a heptyl chain.

Uniqueness

4-Methoxyphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a methoxy group, a heptyl chain, and a carboxylate group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61733-36-6

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

(4-methoxyphenyl) 4-(4-heptylphenyl)benzoate

InChI

InChI=1S/C27H30O3/c1-3-4-5-6-7-8-21-9-11-22(12-10-21)23-13-15-24(16-14-23)27(28)30-26-19-17-25(29-2)18-20-26/h9-20H,3-8H2,1-2H3

InChI Key

ARWTWIIVYIXMJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OC

Origin of Product

United States

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